1-(Oxetan-3-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(Oxetan-3-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features both an oxetane and an azetidine ring. These four-membered rings are known for their unique chemical properties and biological activities. The presence of these rings in a single molecule makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxetan-3-yl)azetidine-3-carboxylic acid typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate is obtained in a similar manner and further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Oxetan-3-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters.
Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids.
Common Reagents and Conditions:
Aza-Michael Addition: Typically involves NH-heterocycles and α,β-unsaturated esters under basic conditions.
Suzuki–Miyaura Cross-Coupling: Involves the use of palladium catalysts and boronic acids.
Major Products:
Aza-Michael Addition: Produces functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Suzuki–Miyaura Cross-Coupling: Produces diversified heterocyclic amino acid derivatives.
Scientific Research Applications
1-(Oxetan-3-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)azetidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The unique ring structures of azetidine and oxetane contribute to its reactivity and biological activity . The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo ring-opening reactions is a key feature .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.
3-(4-Oxymethylphenyl)azetidine-3-carboxylic acid: A conformationally constrained azetidine derivative.
Uniqueness: 1-(Oxetan-3-yl)azetidine-3-carboxylic acid is unique due to the presence of both azetidine and oxetane rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(oxetan-3-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-7(10)5-1-8(2-5)6-3-11-4-6/h5-6H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWMTGRBGNNUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2COC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536232-08-2 |
Source
|
Record name | 1-(oxetan-3-yl)azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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